molecular formula C16H19N3O3S2 B3480888 4-(2-{[(2-Methoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide

4-(2-{[(2-Methoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide

Cat. No.: B3480888
M. Wt: 365.5 g/mol
InChI Key: YPDZJSRAEIEVBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-{[(2-Methoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a methoxyphenyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(2-Methoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form the carbamothioyl intermediate. This intermediate is then reacted with 4-aminobenzenesulfonamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(2-Methoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonamide group would produce an amine derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-{[(2-Methoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-{[(2-Methoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S2/c1-22-15-5-3-2-4-14(15)19-16(23)18-11-10-12-6-8-13(9-7-12)24(17,20)21/h2-9H,10-11H2,1H3,(H2,17,20,21)(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDZJSRAEIEVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-{[(2-Methoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(2-{[(2-Methoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(2-{[(2-Methoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-(2-{[(2-Methoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-(2-{[(2-Methoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-(2-{[(2-Methoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.